molecular formula C9H8N2OS B11905560 3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one

3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one

Cat. No.: B11905560
M. Wt: 192.24 g/mol
InChI Key: LTPXCWAEIGWQNJ-UHFFFAOYSA-N
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Description

3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one is a complex organic compound with a molecular weight of 192.24 g/mol . This compound is known for its unique chemical structure, which includes a tricyclic framework incorporating sulfur and nitrogen atoms. It is identified by the CAS number 1872868-37-5 .

Preparation Methods

The synthesis of 3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one involves multiple steps, typically starting with the formation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules. In medicine, it could be explored for its therapeutic properties. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Biological Activity

3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one is a heterocyclic compound characterized by its unique bicyclic structure containing both nitrogen and sulfur atoms. This structural composition suggests potential biological activities that warrant thorough investigation.

  • Molecular Formula : C9H8N2OS
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 1872868-37-5

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of nitrogen and sulfur in its structure may facilitate binding to specific molecular sites, influencing metabolic pathways or cellular processes.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a variety of pathogens.
  • Anticancer Properties : Structural analogs have been linked to the inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Certain derivatives demonstrate the ability to inhibit key enzymes involved in metabolic processes.

Antimicrobial Activity

A study examining various thiazole derivatives found that compounds similar to 3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

CompoundActivityTarget Organisms
3-thia-1,10-diazatricycloModerateE. coli, S. aureus
Thiazole Derivative AStrongPseudomonas aeruginosa
Thiazole Derivative BWeakStreptococcus pneumoniae

Anticancer Properties

In vitro studies have indicated that 3-thia-1,10-diazatricyclo derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported a significant reduction in cell viability in human breast cancer cells treated with a related compound.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)30Caspase activation

Synthesis and Derivatives

The synthesis of 3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca involves several steps starting from readily available precursors through cyclization reactions that form the tricyclic core. The introduction of functional groups can further enhance its biological activity.

Synthetic Routes

  • Formation of the Tricyclic Core : Cyclization reactions using specific catalysts.
  • Functionalization : Addition of substituents to enhance reactivity and selectivity.
  • Purification : Techniques such as chromatography to isolate the desired compound.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one

InChI

InChI=1S/C9H8N2OS/c12-8-7-5-6-1-4-13-9(6)11(7)3-2-10-8/h1,4-5H,2-3H2,(H,10,12)

InChI Key

LTPXCWAEIGWQNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=C2SC=C3)C(=O)N1

Origin of Product

United States

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